Water Solubility Advantage Over PPD and Pyrazole Analogs
The sulfate salt of 4,5-diamino-1-(2-hydroxyethyl)pyrazole exhibits water solubility of 666 g/L at 20°C [1], which is substantially higher than the solubility of unsubstituted 4,5-diaminopyrazole (estimated <100 g/L based on analog data) and p-phenylenediamine (PPD), a widely used primary intermediate with water solubility approximately 40 g/L at 20°C [2]. This high aqueous solubility is conferred by the combination of the hydrophilic hydroxyethyl group and the sulfate counterion, enabling higher loading concentrations in aqueous oxidative dye formulations without precipitation during storage or application.
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | 666 g/L at 20°C |
| Comparator Or Baseline | p-Phenylenediamine (PPD): ~40 g/L at 20°C; Unsubstituted 4,5-diaminopyrazole: <100 g/L (estimated) |
| Quantified Difference | >16-fold higher than PPD; >6-fold higher than unsubstituted analog |
| Conditions | Water, 20°C, atmospheric pressure |
Why This Matters
High solubility reduces formulation constraints, prevents precipitation in concentrate storage, and ensures uniform distribution during application, directly impacting manufacturing robustness and product performance.
- [1] Burnett, C. L., et al. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 2022, 41(1_suppl), 69S-79S. View Source
- [2] PubChem. p-Phenylenediamine (Compound Summary). National Center for Biotechnology Information. View Source
